molecular formula C19H17F3N2O5 B2459428 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1706341-37-8

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2459428
CAS No.: 1706341-37-8
M. Wt: 410.349
InChI Key: TUUAUMGTZZCENT-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C19H17F3N2O5 and its molecular weight is 410.349. The purity is usually 95%.
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Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound characterized by a unique structural configuration that includes a benzo[b][1,4]dioxin moiety linked to an oxalamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties.

Structural Characteristics

The molecular formula of the compound is C23H27F3N2O4C_{23}H_{27}F_{3}N_{2}O_{4} with a molecular weight of 445.47 g/mol. The presence of trifluoro and hydroxy groups enhances its solubility and biological activity.

Property Value
Molecular FormulaC23H27F3N2O4C_{23}H_{27}F_{3}N_{2}O_{4}
Molecular Weight445.47 g/mol
CAS Number955610-05-6

Antioxidant Activity

Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antioxidant properties. These compounds are known to inhibit lipid peroxidation and scavenge free radicals. For instance, studies have shown that related compounds can effectively reduce oxidative stress markers in cellular models .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of similar oxalamide derivatives. These compounds have demonstrated efficacy in various in vitro assays involving macrophage activation and cytokine release. Specifically, they have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to inflammatory stimuli .

Case Studies

  • In Vitro Studies : A study examined the effects of this compound on RAW 264.7 macrophages. The compound significantly reduced nitric oxide production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.
  • Molecular Docking Studies : In silico analyses have demonstrated that this compound exhibits favorable binding affinities with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical targets for anti-inflammatory drugs.

The biological activity of this compound is hypothesized to involve:

  • Scavenging of Reactive Oxygen Species (ROS) : The compound's structure allows it to interact with free radicals effectively.
  • Inhibition of Enzyme Activity : By binding to COX and LOX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5/c20-19(21,22)18(27,12-4-2-1-3-5-12)11-23-16(25)17(26)24-13-6-7-14-15(10-13)29-9-8-28-14/h1-7,10,27H,8-9,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUAUMGTZZCENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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